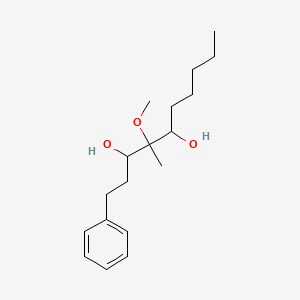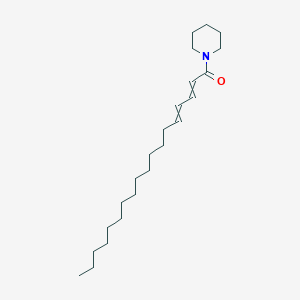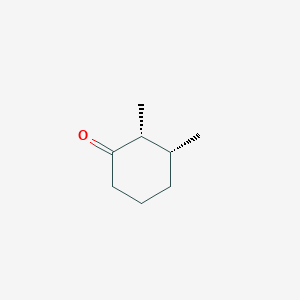
Cyclohexanone, 2,3-dimethyl-, (2R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- is an organic compound with the molecular formula C8H14O. It is a stereoisomer of cyclohexanone, characterized by the presence of two methyl groups at the 2 and 3 positions on the cyclohexane ring, with specific stereochemistry (2R,3R). This compound is part of the broader class of cyclohexanones, which are widely used in various chemical applications due to their versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2,3-dimethylphenol, followed by oxidation. The reaction conditions typically include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then oxidized using reagents such as chromium trioxide or potassium permanganate to yield the desired cyclohexanone derivative.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and automated systems allows for efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), electrophiles, and catalysts like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones, other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its ketone functional group. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be compared with other similar compounds, such as:
Cyclohexanone, 2,3-dimethyl-, (2R,3S)-rel-: Another stereoisomer with different spatial arrangement of the methyl groups.
Cyclohexanone, 2,2-dimethyl-: A compound with two methyl groups at the 2 position, lacking the stereochemistry of the 2,3-dimethyl derivative.
Cyclohexanone: The parent compound without any methyl substitutions, serving as a simpler analog.
The uniqueness of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- lies in its specific stereochemistry, which can influence its reactivity, interactions, and applications in various fields.
Eigenschaften
CAS-Nummer |
167073-61-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
OZCVOEUWYVVVME-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@@H]1CCCC(=O)[C@@H]1C |
Kanonische SMILES |
CC1CCCC(=O)C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


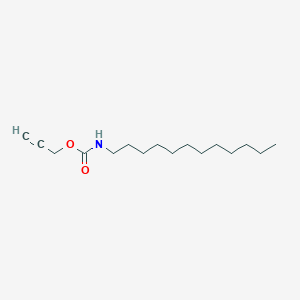
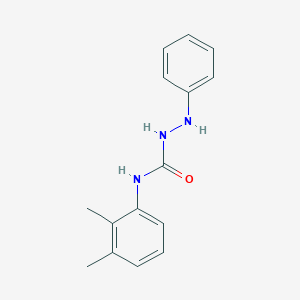

![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
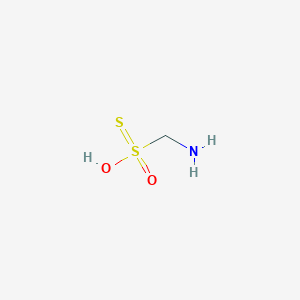
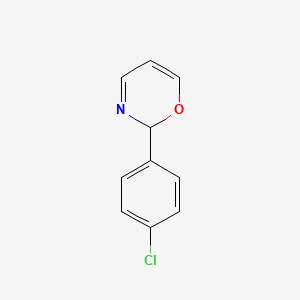
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)

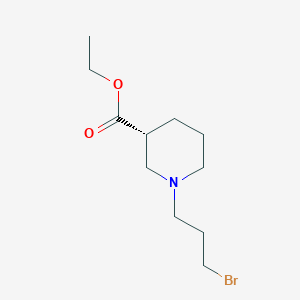
![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)

![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)
